3-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-N-[(4-fluorophenyl)methyl]-1H-pyrazole-5-carboxamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a pyrazole, a thiazole, and two fluorophenyl groups. These groups are common in many biologically active compounds and pharmaceuticals .
Molecular Structure Analysis
The compound contains a pyrazole ring, a thiazole ring, and two fluorophenyl groups. The pyrazole and thiazole rings are five-membered heterocyclic compounds, which often contribute to the bioactivity of the molecule .Scientific Research Applications
Metabolism and Pharmacokinetics
- Metabolism and Excretion Patterns : A study focused on the metabolism and excretion of a novel orexin receptor antagonist, highlighting the pathways through which drug-related materials are eliminated from the body, primarily via feces, and detailing the presence of metabolites indicating extensive metabolism. This research underpins the importance of understanding the metabolic fate of therapeutic agents for optimizing dosing and minimizing potential toxicity (Renzulli et al., 2011).
Investigation of Novel Therapeutic Agents
- New Radiotracers for Clinical Imaging : Research into novel radiotracers like "11C-CS1P1" for PET imaging targets specific receptors implicated in conditions such as multiple sclerosis, showcasing the compound's utility in enhancing diagnostic accuracy and potentially guiding therapeutic interventions. This illustrates the compound's role in advancing non-invasive imaging techniques for better disease understanding and management (Brier et al., 2022).
Drug Interaction and Safety Studies
- Safety and Efficacy in Drug Combinations : The compound's involvement in studies evaluating drug combinations, such as in chemotherapy regimens for treating latent tuberculosis, contributes to the optimization of therapeutic strategies and underscores the necessity of monitoring for adverse reactions, thereby ensuring patient safety and treatment effectiveness (Younossian et al., 2005).
Future Directions
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-5-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrazolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F2N4OS/c1-12-19(29-21(25-12)14-4-8-16(23)9-5-14)17-10-18(27-26-17)20(28)24-11-13-2-6-15(22)7-3-13/h2-9,17-18,26-27H,10-11H2,1H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQUCKILHUKDBAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)F)C3CC(NN3)C(=O)NCC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20F2N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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